molecular formula C18H33Sn B1598791 Tricyclohexyltin hydride CAS No. 6056-50-4

Tricyclohexyltin hydride

Cat. No. B1598791
CAS RN: 6056-50-4
M. Wt: 368.2 g/mol
InChI Key: RNVJQUPAEIQUTC-UHFFFAOYSA-N
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Description

Tricyclohexyltin hydride is an organotin compound . It is also known as Tricyclohexylstannane .


Synthesis Analysis

Tricyclohexyltin hydride can be synthesized from Sodium borohydride and Cyhexatin .


Molecular Structure Analysis

The molecular formula of Tricyclohexyltin hydride is C18H34Sn . Its molecular weight is 369.17 .


Chemical Reactions Analysis

Tricyclohexyltin hydride is involved in hydride transfer reactions . These reactions are characterized by a redox-neutral and step/atom economic process .


Physical And Chemical Properties Analysis

Tricyclohexyltin hydride is a liquid . It has a density of 1.207 g/mL and a refractive index of n 20D 1.5409 (lit.) .

Scientific Research Applications

Organometallic Chemistry and Material Science

  • Synthesis of Perylene-Substituted Organotrialkynyltin Compounds : Tricyclohexyltin hydride was used as a precursor in synthesizing new perylene-substituted organotrialkynyltin compounds. These compounds serve as dye precursors for the photosensitization of nanocrystalline tin dioxide materials, indicating their potential application in photocatalysis or solar energy conversion (Vilaça et al., 2003).

Supramolecular Chemistry and Crystallography

  • Synthesis of Tricyclohexyltin Complexes : Bis(tricyclohexyltin)benzenedioxyacetates have been synthesized and characterized. These compounds demonstrate interesting structural features, such as forming one-dimensional supramolecular chains and two-dimensional coordination polymers, with potential implications in the field of crystal engineering (Tian et al., 2015).

Medicinal Chemistry and Cytotoxicity

  • Cytotoxic Activity of Tricyclohexyltin Carboxylates : Several tricyclohexyltin(IV) carboxylates were synthesized and evaluated for their cytotoxic activity against human tumor cell lines. These studies highlight the potential use of tricyclohexyltin compounds in developing new anticancer agents (Tian et al., 2013).

Coordination Polymers and Thermal Stability

  • Coordination Polymers and Thermal Studies : A novel coordination polymer tricyclohexyltin(o-ferrocenylcarbonyl) benzoate was synthesized. The thermal stability and electrochemical studies of this polymer indicate its potential applications, possibly in material science or as a precursor for advanced materials (Daizh, 2014).

Antibacterial Activity

  • Antibacterial Activity of Tricyclohexyltin Aryloxyacetates : Tricyclohexyltin aryloxyacetates were synthesized and showed good in vitro antibacterial activity against Escherichia coli. This highlights the potential for tricyclohexyltin compounds in developing new antibacterial agents (Zhang et al., 2015).

Mechanism of Action

Organotin compounds like Tricyclohexyltin hydride produce neurotoxic and immunotoxic effects . They may directly activate glial cells contributing to neuronal cell degeneration by local release of pro-inflammatory cytokines, tumor necrosis factor-_, and/or interleukins . They may also induce apoptosis by direct action on neuronal cells .

Safety and Hazards

Tricyclohexyltin hydride is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, washing hands thoroughly after handling, and rinsing cautiously with water if it comes into contact with the skin or eyes .

Future Directions

Research on hydrides, including Tricyclohexyltin hydride, is ongoing. Future directions include the development of metal hydrides using very low-cost alloys, which reversibly absorb/desorb hydrogen at high temperatures . These materials would likely be based on low-cost elements, such as Ca, Si, Al, Fe, and Mg .

properties

InChI

InChI=1S/3C6H11.Sn/c3*1-2-4-6-5-3-1;/h3*1H,2-6H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVJQUPAEIQUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)[Sn](C2CCCCC2)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H33Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Stannane, tricyclohexyl-

CAS RN

6056-50-4
Record name Stannane, tricyclohexyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006056504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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